molecular formula C11H11NO2 B172523 Isopropyl 3-cyanobenzoate CAS No. 110893-37-3

Isopropyl 3-cyanobenzoate

Cat. No.: B172523
CAS No.: 110893-37-3
M. Wt: 189.21 g/mol
InChI Key: YMOAZNBHBMMUSB-UHFFFAOYSA-N
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Description

Isopropyl 3-cyanobenzoate is an organic compound with the molecular formula C11H11NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with isopropyl alcohol and a cyano group is attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and material science.

Scientific Research Applications

Isopropyl 3-cyanobenzoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic effects.

    Medicine: It is explored for its role in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl 3-cyanobenzoate can be synthesized through the esterification of 3-cyanobenzoic acid with isopropyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a large scale with minimal impurities.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: The cyano group in this compound can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 3-cyanobenzoic acid.

    Reduction: Isopropyl 3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of isopropyl 3-cyanobenzoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active 3-cyanobenzoic acid, which can further interact with cellular pathways.

Comparison with Similar Compounds

    Methyl 3-cyanobenzoate: Similar structure but with a methyl ester group instead of isopropyl.

    Ethyl 3-cyanobenzoate: Similar structure but with an ethyl ester group.

    Propyl 3-cyanobenzoate: Similar structure but with a propyl ester group.

Uniqueness: Isopropyl 3-cyanobenzoate is unique due to the presence of the isopropyl group, which imparts different physical and chemical properties compared to its methyl, ethyl, and propyl counterparts. The isopropyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound in various applications.

Properties

IUPAC Name

propan-2-yl 3-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8(2)14-11(13)10-5-3-4-9(6-10)7-12/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOAZNBHBMMUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625030
Record name Propan-2-yl 3-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110893-37-3
Record name Propan-2-yl 3-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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